molecular formula C22H22N4O2 B11024398 1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

Cat. No.: B11024398
M. Wt: 374.4 g/mol
InChI Key: DJYZKTHKSPDCCW-UHFFFAOYSA-N
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Description

1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Coupling with Isoquinoline Derivative: The alkylated benzimidazole is coupled with an isoquinoline derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium and a ligand to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The benzimidazole and isoquinoline rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole or isoquinoline compounds.

Scientific Research Applications

1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and isoquinoline moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide: Similar structure but with a quinoline ring instead of an isoquinoline ring.

Uniqueness

1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide is unique due to its specific combination of benzimidazole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-19-10-6-5-9-18(19)25-20(26)12-24-22(28)17-11-23-21(27)16-8-4-3-7-15(16)17/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

DJYZKTHKSPDCCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

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